![molecular formula C22H19ClN6O2 B2497687 3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921557-01-9](/img/structure/B2497687.png)
3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a broader class of molecules that have attracted interest for their potent inhibitory activities and potential applications in medicinal chemistry. The focus on the synthesis of such compounds often revolves around their potential as inhibitors against various targets, including dipeptidyl peptidase IV (DPP-IV) and in anticancer applications.
Synthesis Analysis
The synthesis of derivatives closely related to the specified compound involves multiple steps, including the condensation of specific core structures with various substituents to achieve desired functionalities and properties. For example, one study described the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups, showcasing moderate to good inhibitory activities against DPP-IV (Didunyemi Mo et al., 2015).
Molecular Structure Analysis
Molecular structure analyses of such compounds typically involve X-ray crystallography, NMR, and other spectroscopic techniques. These analyses provide insights into the crystalline structure, hydrogen bonding patterns, and overall molecular conformation, which are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, compounds with chlorophenyl and methylbenzyl substituents have been structurally characterized to elucidate their supramolecular assembly and interactions (J. N. Low et al., 2002).
Scientific Research Applications
Synthesis and Structural Analysis
Studies have explored the synthesis and structural analysis of triazolo-purine derivatives and related compounds. For example, the synthesis of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives was achieved using specific precursors, evaluated for their in vitro anti-proliferative activity against human cancer cell lines, demonstrating significant anticancer potential (Sucharitha et al., 2021). This synthesis approach can potentially be adapted for the specific compound , indicating a methodology for creating complex triazolo-purine derivatives with potential therapeutic uses.
Biological Evaluation for Therapeutic Potential
Research on compounds with similar structural features has shown promising biological activities. For instance, compounds with the triazolo-purine core have been synthesized and tested for their anticancer, anti-HIV-1, and antimicrobial activities. One study described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, highlighting their in vitro anticancer screening against melanoma and non-small lung cancer cell lines, as well as their moderate anti-HIV-1 activity (Ashour et al., 2012). This suggests that similar compounds, including the one of interest, might possess significant biological activities worthy of further exploration for therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets for anticancer therapies .
Mode of Action
The compound interacts with its targets by inhibiting their activities . This inhibition is achieved through the compound’s ability to bind to the c-Met and VEGFR-2 proteins, a binding mode similar to that of foretinib . This interaction results in changes in the intracellular signaling of cells, specifically A549 cells .
Biochemical Pathways
The compound affects the pathways associated with c-Met and VEGFR-2 . By inhibiting these kinases, the compound disrupts the signaling pathways they are involved in, leading to downstream effects such as the inhibition of cell growth .
Pharmacokinetics
The compound’s inhibitory activities against its targets and its antiproliferative activities against various cell lines suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in a dose-dependent manner and induces late apoptosis of these cells . The compound also inhibits the expression of c-Met and VEGFR-2, thereby inhibiting the growth of A549 cells .
Future Directions
The future directions for research on this compound could involve further investigations into its mechanism of action, particularly its role as a CDK2 inhibitor . Additionally, more research could be conducted to explore its potential therapeutic applications, given its versatile biological activities .
Biochemical Analysis
Biochemical Properties
The compound 3-(4-chlorophenyl)-5,7-dimethyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, due to its triazole nucleus, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Similar triazole derivatives have been shown to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is likely that it interacts with various transporters or binding proteins and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
8-(4-chlorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-13-4-6-14(7-5-13)12-28-17-19(26(2)22(31)27(3)20(17)30)29-18(24-25-21(28)29)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMOSGTLIMMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)N(C3=O)C)C)N4C2=NN=C4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]ethanesulfonamide](/img/structure/B2497604.png)

![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)
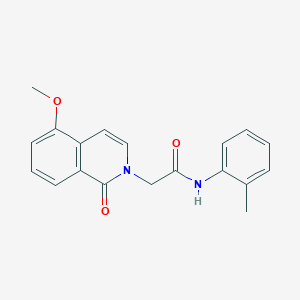
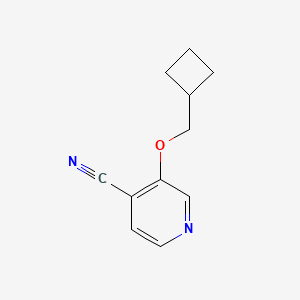
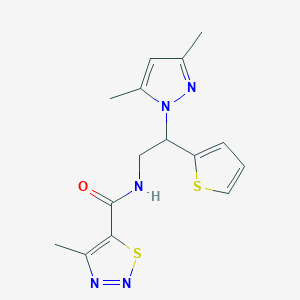

![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)
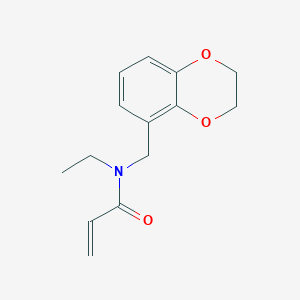
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)


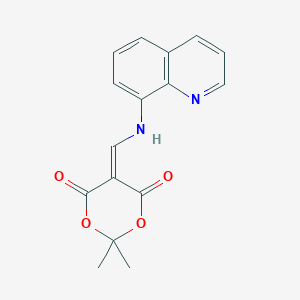
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)